molecular formula C6H7BrN2O B113220 6-Bromo-2-methoxypyridin-3-amine CAS No. 89466-18-2

6-Bromo-2-methoxypyridin-3-amine

Cat. No.: B113220
CAS No.: 89466-18-2
M. Wt: 203.04 g/mol
InChI Key: HSVYYOLSYNEVSP-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxypyridin-3-amine is an organic compound with the molecular formula C6H7BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and an amino group at the 3rd position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2-methoxypyridin-3-amine can be synthesized through various methods, one of which involves the Suzuki cross-coupling reaction. This method utilizes commercially available 5-bromo-2-methylpyridin-3-amine as a starting material. The reaction is catalyzed by palladium and involves the coupling of the starting material with arylboronic acids under specific conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale Suzuki cross-coupling reactions. These reactions are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxypyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically novel pyridine derivatives, which can be further functionalized for various applications .

Scientific Research Applications

6-Bromo-2-methoxypyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound’s reactivity is influenced by its electronic properties, which are determined by the presence of the bromine, methoxy, and amino groups. These groups affect the compound’s ability to participate in electronic transitions and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methoxypyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various complex molecules and potential pharmaceuticals .

Biological Activity

Overview

6-Bromo-2-methoxypyridin-3-amine (CAS No. 89466-18-2) is an organic compound that belongs to the class of pyridine derivatives. Its molecular formula is C₆H₇BrN₂O, characterized by a bromine atom at the 6th position, a methoxy group at the 2nd position, and an amino group at the 3rd position of the pyridine ring. This compound has garnered interest in various biological applications, particularly in medicinal chemistry and drug development.

The synthesis of this compound can be achieved through several methods, including bromination of 2-methoxypyridine followed by amination. A common synthetic route involves the Suzuki cross-coupling reaction, which utilizes palladium catalysts and arylboronic acids to form new carbon-carbon bonds, yielding high purity and yield in industrial settings.

Biological Activity

This compound has been investigated for various biological activities, including:

1. Anti-cancer Activity

Research indicates that derivatives of this compound exhibit significant inhibitory effects on key signaling pathways involved in cancer progression. For example, a related compound demonstrated strong inhibition of PI3Kα and mTOR kinases with IC₅₀ values of 0.22 nM and 23 nM, respectively. These compounds also showed potent antiproliferative activity against cancer cell lines such as MCF-7 (IC₅₀ = 130 nM) and HCT-116 (IC₅₀ = 20 nM) .

2. Anti-tubercular Activity

Recent studies have explored the potential of this compound derivatives as anti-tubercular agents. Compounds synthesized from this base structure exhibited significant activity against Mycobacterium tuberculosis, with IC₅₀ values ranging from 1.35 to 2.18 μM.

3. Biofilm Inhibition

The compound has also been evaluated for its ability to inhibit biofilm formation in various bacterial species, which is crucial for preventing chronic infections. The mechanisms by which it exerts these effects are thought to involve disruption of bacterial communication systems (quorum sensing) and interference with biofilm matrix production.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The presence of the bromine, methoxy, and amino groups influences its electronic properties, enhancing its reactivity and ability to form complexes with target proteins involved in cell signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Inhibition of Tumor Growth : A study involving a series of pyridine derivatives showed that compounds based on this compound effectively blocked the phosphorylation of AKT at low concentrations, leading to cell cycle arrest and apoptosis in cancer cell lines .
  • Antimicrobial Efficacy : Another study focused on evaluating the anti-tubercular potential found that specific derivatives exhibited promising activity against Mycobacterium tuberculosis, suggesting a pathway for developing new treatments for resistant strains.

Summary Table: Biological Activities

Activity Target IC₅₀ Value
PI3Kα InhibitionCancer Signaling0.22 nM
mTOR InhibitionCancer Signaling23 nM
Proliferation InhibitionMCF-7 Cells130 nM
Proliferation InhibitionHCT-116 Cells20 nM
Anti-tubercular ActivityMycobacterium tuberculosis1.35 - 2.18 μM

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-2-methoxypyridin-3-amine, and how can yield and purity be maximized?

Basic Research Question
The synthesis of this compound typically involves functionalization of pyridine precursors. A common approach is nucleophilic substitution or coupling reactions. For example:

  • Bromination : Direct bromination of 2-methoxypyridin-3-amine using reagents like NBS (N-bromosuccinimide) under controlled conditions.
  • Methoxy Group Introduction : Methoxylation via Ullmann-type coupling or SNAr (nucleophilic aromatic substitution) on brominated intermediates.

Methodological Considerations :

  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
  • Yield Optimization : Monitor reaction temperature (e.g., 0–5°C for bromination to avoid over-substitution) and stoichiometry (1.2 eq. brominating agent).
  • Purity Verification : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR for structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Identify substituent positions. The methoxy group (-OCH₃) typically appears as a singlet at ~δ 3.8 ppm in ¹H NMR, while the aromatic protons split due to bromine’s anisotropic effect .
  • FT-IR : Confirm amine (-NH₂, ~3400 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (theoretical M+ for C₆H₇BrN₂O: 217.97 g/mol).
  • X-ray Crystallography : Resolve crystal structure for regiochemical confirmation (if single crystals are obtainable) .

Q. How does the bromo substituent influence the reactivity of this compound in cross-coupling reactions?

Basic Research Question
The bromine atom serves as a leaving group, enabling:

  • Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent) to form biaryl derivatives.
  • Buchwald-Hartwig Amination : Introduce amines via Pd-catalyzed C–N bond formation.

Challenges :

  • Competing Reactions : The methoxy group (-OCH₃) is electron-donating, potentially directing electrophilic substitution away from the bromine site. Use directing group strategies (e.g., temporary protection of -NH₂) to enhance regioselectivity .

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G* level) provide insights into:

  • Electron Density Distribution : The bromine atom’s electronegativity lowers electron density at the C-6 position, affecting reactivity.
  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict charge-transfer interactions. For example, the LUMO (-1.8 eV) may indicate susceptibility to nucleophilic attack.
  • Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate solvent interactions (e.g., DMSO’s polarity stabilizes the amine group) .

Q. What strategies mitigate competing pathways during regioselective functionalization of this compound?

Advanced Research Question

  • Protecting Groups : Temporarily protect the -NH₂ group (e.g., with Boc anhydride) to direct reactions to the bromine site .
  • Metal Catalysts : Use Pd(0)/XPhos ligands to enhance selectivity in C–C bond formation.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions.
  • Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., -20°C) favor kinetic products (C-6 substitution), while higher temperatures may lead to isomerization .

Q. How can researchers resolve contradictions in spectral data interpretation for this compound derivatives?

Advanced Research Question

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to trace amine group interactions.
  • Computational Validation : Compare experimental IR/NMR data with DFT-simulated spectra (e.g., Gaussian09) to confirm assignments.
  • Controlled Degradation Studies : Identify impurities (e.g., debrominated byproducts) via LC-MS .

Properties

IUPAC Name

6-bromo-2-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVYYOLSYNEVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441399
Record name 6-Bromo-2-methoxypyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89466-18-2
Record name 6-Bromo-2-methoxy-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89466-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methoxypyridin-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID60441399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-bromo-2-methoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Part A: To 3.18 grams (25.6 mmol) of commercially available 5-amino-2-methoxypyridine in a solution of methylene chloride (50 ml) and methanol (20 ml) was added benzyltrimethylammonium tribromide (10 g, 25.6 mmol) and the mixture was stirred at room temperature for 24 hours. The solvent was then stripped and the resulting residue was taken up in water and extracted (3×100 mL) with ethyl acetate. The organic extracts were dried with magnesium sulfate, filtered, and concentrated in vacuo. The crude material was chromatographed on silica using 30% ethyl acetate in hexanes as solvent to afford 5-amino-2-bromo-6-methoxypyridine. C6H7N2OBr MS 203 (M+H)+.
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Synthesis routes and methods II

Procedure details

A solution of 2-methoxypyridin-3-amine (39.4 g) in N,N-dimethylformamide (200 mL) was cooled to −30° C., and a solution of N-bromosuccinimide (62.1 g) in N,N-dimethylformamide (100 mL) was added dropwise. After stirring for 30 minutes, the reaction solution was poured into water and extracted with chloroform. The organic layer was sequentially washed with a saturated sodium sulfite solution, water and brine and dried over sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1→4:1) to give 6-bromo-2-methoxypyridin-3-amine as a yellow powder (51.9 g, 80%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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